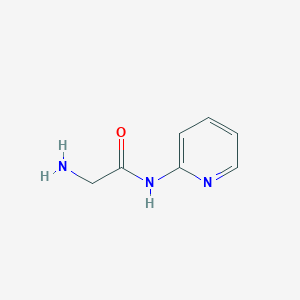

2-amino-N-(pyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHFRDUWGWUPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Pyridin 2 Yl Acetamide and Its Analogues

Direct Synthesis Routes from 2-Aminopyridine (B139424)

Direct synthetic methods offer an efficient pathway to 2-amino-N-(pyridin-2-yl)acetamide and its analogues by forming the amide bond in a single key step from 2-aminopyridine. These routes are often favored for their atom economy and procedural simplicity.

Acylation Reactions with Activated Carboxylic Acid Derivatives

A common and straightforward method for the synthesis of N-(pyridin-2-yl)amides is the acylation of 2-aminopyridine with activated carboxylic acid derivatives, such as acyl halides and anhydrides. These reagents are highly electrophilic, readily reacting with the nucleophilic amino group of 2-aminopyridine.

The reaction typically involves the use of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide or carboxylic acid byproduct, which would otherwise protonate the starting amine and render it unreactive. For instance, the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base directly yields 2-chloro-N-(pyridin-2-yl)acetamide, a precursor to the target compound. Subsequent nucleophilic substitution of the chlorine atom with an amino group would furnish this compound.

Similarly, acetic anhydride can be employed as an acylating agent. The reaction of 2-aminopyridine with acetic anhydride can produce N-(pyridin-2-yl)acetamide. To obtain the desired this compound, a protected aminoacetic acid derivative, such as N-(tert-butoxycarbonyl)glycine, would first be activated and then reacted with 2-aminopyridine, followed by a deprotection step.

Table 1: Examples of Acylation Reactions for N-(pyridin-2-yl)amide Synthesis

| Acylating Agent | Amine | Base | Product |

| Chloroacetyl chloride | 2-Aminopyridine | Triethylamine | 2-Chloro-N-(pyridin-2-yl)acetamide |

| Acetic anhydride | 2-Aminopyridine | Pyridine | N-(pyridin-2-yl)acetamide |

Condensation Reactions in the Presence of Bases

Direct condensation of carboxylic acids with 2-aminopyridine represents a more atom-economical approach, avoiding the pre-activation of the carboxylic acid. These reactions, however, often require coupling agents to facilitate the formation of the amide bond by activating the carboxylic acid in situ. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 2-aminopyridine to form the amide. A base is typically added to the reaction mixture to facilitate the deprotonation of the amine and neutralize any acidic byproducts.

While direct thermal condensation without a coupling agent is possible, it often requires harsh reaction conditions and can lead to low yields, particularly with less reactive amines like 2-aminopyridine. The use of catalytic systems, such as those based on boron or titanium, can promote direct amidation under milder conditions.

Multistep Synthesis Approaches

Multistep syntheses provide a versatile platform for the construction of more complex analogues of this compound, allowing for the introduction of various functional groups through a sequence of reactions.

Aminopyridine Reactions with Halogenated Acetate (B1210297) Esters

A valuable multistep approach involves the initial reaction of 2-aminopyridine with a halogenated acetate ester, such as ethyl chloroacetate or ethyl bromoacetate. This reaction, typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), results in the formation of ethyl 2-(pyridin-2-ylamino)acetate.

This intermediate serves as a key building block for further derivatization. The reaction conditions can be tuned to favor N-alkylation of the exocyclic amino group of 2-aminopyridine.

A related approach involves the reaction of 2-aminopyridine with diethyl oxalate, which can be considered a doubly activated acetate ester equivalent. This reaction, when heated in a suitable solvent like xylene, yields ethyl 2-oxo-2-(pyridin-2-ylamino)acetate preprints.org. This intermediate is pivotal for the synthesis of hydrazide precursors.

Table 2: Synthesis of Key Intermediates from 2-Aminopyridine

| Reagent | Base/Solvent | Product |

| Ethyl chloroacetate | K₂CO₃ / DMF | Ethyl 2-(pyridin-2-ylamino)acetate |

| Diethyl oxalate | Xylene (reflux) | Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate preprints.org |

Derivatization of Precursor Hydrazide Intermediates

The ester intermediates synthesized in the previous step can be readily converted into hydrazide derivatives, which are versatile precursors for a wide array of functionalized molecules. For instance, the reaction of ethyl 2-oxo-2-(pyridin-2-ylamino)acetate with hydrazine hydrate leads to the formation of 2-hydrazinyl-2-oxo-N-(pyridin-2-yl)acetamide preprints.org.

This hydrazide can then be further modified. For example, condensation with an aldehyde or ketone will yield the corresponding hydrazone. To arrive at the target compound, this compound, a different synthetic strategy starting from a protected amino acid is typically employed, as the direct conversion of the hydrazide to a primary amine is not straightforward. However, the hydrazide intermediate is crucial for the synthesis of a broad range of analogues with diverse biological activities.

Chemodivergent Synthesis Strategies

Chemodivergent synthesis allows for the generation of multiple, structurally distinct products from a single set of starting materials by simply altering the reaction conditions. This approach is particularly powerful for creating molecular diversity and exploring structure-activity relationships.

A notable example is the reaction of 2-aminopyridine with α-bromoketones. By carefully selecting the solvent and catalyst, either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines can be selectively synthesized rsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.com.

When the reaction is conducted in toluene in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), a carbon-carbon bond cleavage occurs, leading to the formation of N-(pyridin-2-yl)amides in moderate to good yields rsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.com. This metal-free approach offers a mild and efficient route to the desired amide scaffold.

Conversely, if the reaction is carried out in ethyl acetate with only TBHP, a one-pot tandem cyclization and bromination takes place, affording 3-bromoimidazo[1,2-a]pyridines rsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.com. This remarkable switch in reactivity highlights the power of chemodivergent synthesis in accessing different heterocyclic systems from common precursors.

Table 3: Chemodivergent Synthesis from 2-Aminopyridine and α-Bromoketones

| α-Bromoketone | Conditions | Major Product |

| Various | I₂, TBHP, Toluene | N-(pyridin-2-yl)amides rsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.com |

| Various | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines rsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and improved energy efficiency, are increasingly being integrated into the synthesis of N-aryl amides, including this compound. These approaches aim to create more environmentally benign and economically viable synthetic routes.

Recent research has highlighted several key areas of development. One significant advancement is the use of water as a green solvent. For instance, a mild, iron-promoted reaction has been developed for the synthesis of N-aryl amides from nitroarenes and acyl halides in water, avoiding the need for volatile and often toxic organic solvents. rsc.org This method utilizes inexpensive and safe iron dust as the sole reductant and additive, making it highly applicable for large-scale production. rsc.org

Another green strategy involves the development of catalyst systems that operate under mild, environmentally friendly conditions. A visible-light-induced iron catalysis method allows for the synthesis of N-aryl amides from abundant nitroarenes and chloroalkanes without the need for external reductants or photocatalysts. rsc.org Similarly, ligand-free copper-catalyzed methods for the ipso-amidation of arylboronic acids use air as the oxidant, which is both cost-effective and environmentally friendly. organic-chemistry.org

The concept of atom economy is central to green chemistry, and metal-free synthesis pathways are gaining prominence. A notable example is the divergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine. This reaction, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), proceeds via C-C bond cleavage under mild, metal-free conditions, offering a more sustainable alternative to traditional metal-catalyzed reactions. rsc.org

Heterogeneous catalysis also represents a cornerstone of green synthetic chemistry due to the ease of catalyst recovery and reuse. The use of bimetallic metal-organic frameworks (MOFs), such as Fe2Ni-BDC, as a heterogeneous catalyst for amidation reactions exemplifies this approach. mdpi.com This solid catalyst can be easily recovered and reused multiple times without a significant loss in activity, aligning with the green chemistry goal of waste reduction. mdpi.com

Table 1: Overview of Green Chemistry Approaches for N-Aryl Amide Synthesis

| Green Approach | Key Features | Example Reactants/Catalysts | Reference |

|---|---|---|---|

| Use of Green Solvents | Reaction performed in water, reducing reliance on volatile organic compounds (VOCs). | Nitroarenes, Acyl Chlorides, Fe dust | rsc.org |

| Photocatalyst-Free Synthesis | Visible-light-induced iron catalysis avoids the need for external photocatalysts and reductants. | Nitroarenes, Chloroalkanes, Iron catalyst | rsc.org |

| Ligand-Free Catalysis | Simplifies the reaction system and reduces cost by eliminating expensive ligands; uses air as the oxidant. | Arylboronic Acids, Nitriles, CuBr₂ | organic-chemistry.org |

| Metal-Free Synthesis | Avoids the use of transition metals, promoting atom economy and reducing metal waste. | α-Bromoketones, 2-Aminopyridine, I₂/TBHP | rsc.org |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants, allowing for easy recovery and reuse. | trans-β-Nitrostyrene, 2-Aminopyridine, Fe₂Ni-BDC MOF | mdpi.com |

Catalytic Methodologies for Pyridine-Acetamide Bond Formation

The formation of the amide bond, particularly the one linking a pyridine ring to an acetamide (B32628) group, is a fundamental transformation that has been the subject of extensive methodological development. Catalytic approaches are preferred as they often offer higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. ucl.ac.uk

Copper-Catalyzed Methodologies Copper catalysis is a versatile and widely used tool for C-N bond formation. Recent advances include copper-catalyzed C-H bond amidation, which allows for the direct functionalization of C-H bonds, a highly atom-economical approach. nih.govbeilstein-journals.org For instance, the ortho-amidation of 2-arylpyridines can be achieved using a CuBr catalyst. nih.gov The pyridine ring itself can act as a crucial directing group in these transformations, facilitating the activation of otherwise inert C-H bonds. beilstein-journals.org Ligand-free, copper-catalyzed ipso-amidation of arylboronic acids with nitriles also provides an efficient and economical route to N-aryl amides. organic-chemistry.org

Iron-Catalyzed Synthesis Iron, being an earth-abundant and low-cost metal, is an attractive catalyst from a green chemistry perspective. Iron-catalyzed methods have been developed for the synthesis of N-aryl amides from readily available starting materials like nitroarenes. rsc.orgrsc.org These reactions often proceed under mild conditions and demonstrate good functional group tolerance. rsc.org

Borane-Based Catalysis Boron-based catalysts have emerged as powerful reagents for direct amidation reactions between carboxylic acids and amines. Borane-pyridine complexes, in particular, have been shown to be efficient liquid catalysts for this transformation. mdpi.comresearchgate.net This protocol features low catalyst loading, a broad substrate scope, and tolerance of various functional groups, affording the desired amides in high yields. researchgate.net The use of boronic acids and their derivatives as catalysts avoids the need for stoichiometric activating agents that generate significant waste. ucl.ac.ukmdpi.com

Heterogeneous and Metal-Free Catalysis As mentioned previously, heterogeneous catalysts like the bimetallic Fe2Ni-BDC MOF have proven effective for amidation reactions involving 2-aminopyridine, yielding N-(pyridin-2-yl)-benzamide derivatives. mdpi.com The reusability of such catalysts is a significant advantage in sustainable manufacturing. mdpi.com Furthermore, metal-free catalytic systems offer an alternative pathway. The reaction of α-bromoketones with 2-aminopyridine can be selectively tuned to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by simply controlling the catalyst and reaction conditions. rsc.org The formation of the amide is achieved under metal-free conditions promoted by I2 and TBHP, showcasing a divergent and green synthetic strategy. rsc.org

Table 2: Summary of Catalytic Methodologies for Pyridine-Amide Bond Formation

| Catalytic System | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Copper Catalysis | C-H bond amidation / ipso-amidation of arylboronic acids. | High atom economy, can be ligand-free, broad substrate scope. | organic-chemistry.orgnih.govbeilstein-journals.org |

| Iron Catalysis | Reductive amidation from nitroarenes. | Uses earth-abundant, low-cost metal; mild conditions. | rsc.orgrsc.org |

| Borane-Pyridine Catalysis | Direct amidation of carboxylic acids and amines. | Low catalyst loading, avoids stoichiometric activators, good functional group tolerance. | mdpi.comresearchgate.net |

| Heterogeneous MOF Catalysis | Amidation using a reusable solid catalyst. | Catalyst is easily recoverable and reusable, reducing waste. | mdpi.com |

| Metal-Free Catalysis | Iodine-promoted C-C bond cleavage and amidation. | Avoids transition metal contamination, mild conditions. | rsc.org |

Molecular Structure, Conformational Analysis, and Theoretical Chemistry

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy is the primary tool for probing the molecular structure of chemical compounds. The following sections outline the key spectroscopic methods and the expected results for 2-amino-N-(pyridin-2-yl)acetamide.

While specific, fully assigned experimental spectra for this compound are not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the constituent parts of the molecule: a 2-substituted pyridine (B92270) ring and a glycinamide (B1583983) group. Spectra would typically be recorded in a solvent like DMSO-d₆.

¹H NMR: The spectrum would show distinct signals for the pyridine ring protons, the amide N-H proton, and the two sets of protons from the glycinamide moiety (-CH₂- and -NH₂).

Pyridine Protons: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the ring nitrogen (at C6) would be the most deshielded.

Amide Proton: A single, broad peak corresponding to the amide proton (NH-C=O) would be expected, likely in the δ 9.0-10.5 ppm range, with its exact shift and broadness being solvent and concentration-dependent.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group would give rise to a singlet around δ 3.5-4.5 ppm.

Amino Protons (-NH₂): The primary amine protons would likely appear as a broad singlet, with a chemical shift highly dependent on solvent, temperature, and pH.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing signals for all seven carbon atoms in the molecule.

Pyridine Carbons: Five distinct signals would be expected in the aromatic region (δ 110-155 ppm). The carbon atom bonded to the amide nitrogen (C2) would be significantly downfield.

Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most deshielded carbon, appearing at approximately δ 168-175 ppm.

Methylene Carbon (-CH₂-): The methylene carbon would be found in the aliphatic region, estimated to be around δ 40-50 ppm.

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. FT-IR and Raman spectra provide complementary information on the vibrational modes of this compound.

Key expected vibrational frequencies are summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amide) | R-CO-N-H -R' | 3250-3350 |

| N-H Stretching (Amine) | N-H₂ | 3300-3500 (asymmetric & symmetric) |

| C=O Stretching (Amide) | C=O | 1650-1690 |

| N-H Bending (Amine) | N-H₂ | 1580-1650 |

| C=N & C=C Stretching | Pyridine Ring | 1400-1600 |

| C-N Stretching | Amide & Amine | 1200-1350 |

The FT-IR spectrum would likely be dominated by the intense amide C=O stretch. The N-H stretching region would show multiple bands corresponding to the secondary amide and primary amine groups. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be characterized by absorptions arising from electronic transitions within the pyridine ring and the amide chromophore.

π→π* Transitions: Strong absorption bands, typically below 300 nm, are expected. These originate from the π-electron system of the pyridine ring.

n→π* Transitions: Weaker absorption bands at longer wavelengths (likely >300 nm) may be observed. These correspond to the transition of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π-orbital.

The exact positions (λmax) and intensities (ε) of these bands would be sensitive to solvent polarity.

As a closed-shell molecule with no unpaired electrons, this compound is diamagnetic. Therefore, it is ESR-inactive and would not produce a spectrum. Studies on radical cations or anions of this compound, which would be paramagnetic and thus ESR-active, have not been reported in the scientific literature.

A definitive determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation, requires single-crystal X-ray diffraction. Currently, there is no reported crystal structure for this compound in the Cambridge Structural Database (CSD).

If a crystal structure were obtained, it would be expected to reveal significant intermolecular hydrogen bonding. Potential hydrogen bond donors include the amide N-H and the amine N-H₂, while potential acceptors are the pyridine nitrogen, the carbonyl oxygen, and the amine nitrogen. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice.

Computational Chemistry and Quantum Mechanical Studies

In the absence of comprehensive experimental data, theoretical methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties. While no dedicated computational studies for this compound have been published, such an analysis would provide significant insights.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, predicting bond lengths and angles.

Vibrational Frequency Analysis: Simulating the IR and Raman spectra to aid in the assignment of experimental bands.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.

Commercially available databases provide some predicted computational data. For instance, the topological polar surface area (TPSA) is calculated to be around 68 Ų, and the LogP is predicted to be close to zero, suggesting a balance between hydrophilic and lipophilic character. google.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules. For derivatives of 2-aminophenyl acetamide (B32628), DFT calculations, often employing the B3LYP functional, are utilized to predict molecular geometries, and electronic properties. cyberleninka.ru These calculations provide insights into the spatial distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and stability. cyberleninka.ruirjweb.com In the broader context of acetamide derivatives, DFT studies have been instrumental in elucidating structure-property relationships. cyberleninka.runih.gov

Tautomerism and Rotamer Analysis of the Pyridine-Acetamide Core

The pyridine-acetamide core of this compound can theoretically exist in different tautomeric and rotameric forms. psu.edu Tautomers are isomers that readily interconvert, typically through the migration of a proton. Rotamers, or conformational isomers, differ by rotation about single bonds.

Studies on related N-(pyridin-2-yl)acylamides have shown that these compounds predominantly exist in the acylamino form. psu.edu Specifically, NMR studies on N-(pyridin-2-yl)acetamide have confirmed that it exists almost entirely in the acylamino form, with a specific conformation (tautomer-rotamer A-I) being the most stable. psu.edu This stability is attributed to the anisotropic deshielding effect of the carbonyl group on a nearby proton of the pyridine ring, suggesting a coplanar arrangement. psu.edu The conjugation of the lone pair of electrons on the amino nitrogen with the pyridine ring also plays a significant role in stabilizing this form. psu.edu

Molecular Mechanics (MM) and Force Field Calculations for Conformational Stability

While DFT provides a detailed electronic picture, molecular mechanics (MM) and force field calculations offer a computationally less intensive approach to explore the conformational landscape of molecules. These methods are particularly useful for larger molecules and for studying the dynamics of conformational changes. By modeling the molecule as a collection of atoms connected by springs, MM calculations can efficiently determine the relative stabilities of different conformers. For acetamide and its isomers, computational studies have identified the most stable conformers and the energy barriers for rotation around key bonds. chemrxiv.orgacs.orgnih.govresearchgate.netresearchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface illustrates regions of positive and negative electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and cation-pi interactions. researchgate.netresearchgate.net

In molecules with amide and pyridine functionalities, the nitrogen and oxygen atoms are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen are regions of positive potential, making them likely sites for nucleophilic interaction. Analyzing the MEP of this compound would reveal the specific locations of these electron-rich and electron-poor regions, providing insights into its interaction with other molecules. nih.gov

HOMO-LUMO Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.combeilstein-journals.org In various acetamide derivatives, HOMO-LUMO analysis has been used to understand charge transfer within the molecule and to correlate electronic structure with biological activity. cyberleninka.runih.gov For this compound, the HOMO is likely to be located on the electron-rich amino and pyridine groups, while the LUMO may be centered on the carbonyl group and the pyridine ring. The interaction between these orbitals governs the molecule's electronic transitions and reactivity.

Conformational Dynamics and Intramolecular Interactions

Studies on similar molecules, such as tripeptides containing a pyridine ring, have demonstrated the formation of intramolecular hydrogen bonds that dictate the peptide's conformation. nih.gov The presence and strength of such a bond in this compound would depend on the relative orientation of the pyridine ring and the acetamide group, which can be investigated through a combination of experimental techniques like NMR and theoretical calculations. psu.edunih.gov

Table of Calculated Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Topological Polar Surface Area (TPSA) | 68.01 Ų |

| LogP | -0.0212 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Data sourced from computational chemistry predictions. chemscene.com

Coordination Chemistry of 2 Amino N Pyridin 2 Yl Acetamide

Ligand Design Principles and Coordination Modes

The design of 2-amino-N-(pyridin-2-yl)acetamide incorporates several key features that make it a potentially versatile ligand for coordination with metal ions. The molecule possesses three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the exocyclic amino group, and the oxygen atom of the amide carbonyl group. This multidentate character allows for the formation of stable chelate rings with metal centers.

The most probable coordination mode for this compound is as a bidentate or tridentate ligand. As a bidentate ligand, it is most likely to coordinate through the pyridyl nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common for ligands containing a 2-aminopyridine (B139424) moiety. Alternatively, coordination could occur via the pyridyl nitrogen and the amide oxygen, which is also a common chelation mode for pyridine-amide type ligands. Tridentate coordination would involve the pyridyl nitrogen, the amino nitrogen, and the amide oxygen, leading to the formation of two fused chelate rings. The steric and electronic properties of the metal ion will significantly influence the preferred coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can be isolated as crystalline solids and characterized by various physicochemical techniques.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cr(III), Cd(II), Hg(II))

Based on studies of analogous pyridine- and acetamide-based ligands, it is anticipated that this compound would form stable complexes with a range of transition metals.

Cu(II): Copper(II) complexes are expected to exhibit distorted octahedral or square planar geometries, depending on the stoichiometry and the counter-ion. The Jahn-Teller effect in d⁹ Cu(II) often leads to such distortions.

Ni(II): Nickel(II) can form octahedral, square planar, or tetrahedral complexes. With this compound, octahedral or square planar geometries are more likely, influenced by the ligand field strength and reaction conditions.

Co(II): Cobalt(II) complexes are expected to be either octahedral or tetrahedral. The color of the complex (pink/red for octahedral, blue for tetrahedral) can often provide a preliminary indication of the coordination environment.

Zn(II), Cd(II), and Hg(II): These d¹⁰ metal ions typically form tetrahedral or octahedral complexes. Due to the absence of d-d electronic transitions, their complexes are generally colorless.

Cr(III): Chromium(III) almost exclusively forms octahedral complexes, and its complexes with this compound are expected to be kinetically inert.

Spectroscopic Investigations of Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes.

Spectroscopic Signatures of Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites of the ligand.

ν(N-H) vibrations: The stretching vibrations of the amino and amide N-H groups are expected to shift to lower frequencies upon coordination to a metal ion due to the weakening of the N-H bond.

Pyridine ring vibrations: The C=N and C=C stretching vibrations of the pyridine ring would likely shift to higher frequencies upon coordination of the pyridyl nitrogen.

ν(C=O) vibration: If the amide oxygen is involved in coordination, the C=O stretching frequency is expected to decrease.

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for coordination. The chemical shifts of the protons on the pyridine ring and near the amino and amide groups would be affected by the paramagnetic nature of many transition metal ions.

Electronic Spectra and d-d Transitions in Metal Complexes

The electronic spectra (UV-Vis) of the transition metal complexes provide information about the geometry of the metal center and the ligand field strength. The d-d transitions are typically weak and appear in the visible region of the spectrum.

For example, in an octahedral Cu(II) complex, a single broad band corresponding to the ²Eg → ²T₂g transition is expected. For an octahedral Ni(II) complex, three spin-allowed transitions, from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states, are anticipated. The positions of these bands can be used to calculate the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide insights into the nature of the metal-ligand bond.

| Metal Ion | Expected Geometry | Likely d-d Transitions |

| Cu(II) | Distorted Octahedral / Square Planar | ²Eg → ²T₂g (for octahedral) |

| Ni(II) | Octahedral / Square Planar | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) (for octahedral) |

| Co(II) | Octahedral / Tetrahedral | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) (for octahedral) |

| Cr(III) | Octahedral | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P) |

Structural Elucidation of Coordination Complexes

A critical aspect of understanding the coordination chemistry of any ligand is the detailed structural analysis of its metal complexes. This is typically achieved through single-crystal X-ray diffraction and complemented by theoretical modeling.

In the absence of experimental structural data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely structures and electronic properties of metal complexes. Theoretical studies on the tautomerism of the free ligand this compound have been reported, but similar computational investigations on its coordination complexes are not readily found in the literature. Such studies would be instrumental in predicting the preferred coordination modes, understanding the nature of the metal-ligand bonding, and interpreting spectroscopic data.

Reactivity and Catalytic Potential of Metal Complexes

The reactivity and catalytic applications of metal complexes are often directly linked to their structural and electronic properties. The pyridine-amide scaffold is known to stabilize various metal ions in different oxidation states, making their complexes promising candidates for catalysis.

The study of the catalytic potential of metal complexes of this compound in reactions such as oxidation, reduction, or various coupling reactions is an unexplored area of research. The presence of the amino group, in addition to the pyridine and amide functionalities, could influence the catalytic activity and selectivity of the metal center in unique ways. However, without any reported studies on the reactivity of these specific complexes, their catalytic potential remains to be discovered.

Biological Activity and Mechanistic Insights in Vitro and in Silico Studies

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents function. By selectively blocking the action of specific enzymes, it is possible to modulate biochemical pathways that are dysregulated in disease states. The following sections detail the inhibitory activities of 2-amino-N-(pyridin-2-yl)acetamide derivatives against several important enzyme classes.

α-Glucosidase is a critical enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed by the body. nih.gov Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov

A series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net The results indicated that all synthesized compounds displayed moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (750 ± 9 µM). researchgate.net Notably, compound 5e emerged as the most potent inhibitor in this series, with an IC50 value of 111 ± 12 µM, and kinetic studies revealed a competitive mode of inhibition. researchgate.net

Similarly, other studies on related pyridine (B92270) derivatives have demonstrated significant α-glucosidase inhibitory potential. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones showed inhibitory activity up to 95.0%, which is substantially higher than that of acarbose. nih.gov Specifically, one derivative exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

Furthermore, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have also been investigated. One such compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, demonstrated potent α-glucosidase inhibition, exceeding the activity of acarbose with an IC50 of 9.77 mM. mdpi.com

These findings underscore the potential of pyridine-acetamide and related scaffolds as a source of new α-glucosidase inhibitors. The structure-activity relationship data from these studies provide a valuable foundation for the design of more potent and selective inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives and Related Compounds

| Compound Class | Specific Compound Example | IC50 Value | Reference |

| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives | Compound 5e | 111 ± 12 µM | researchgate.net |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 mM | nih.gov |

| Thiourea derivatives of 3-aminopyridin-2(1H)-ones | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | mdpi.com |

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. mdpi.com

p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α MAPK is a key regulator of inflammatory responses and cellular stress. nih.gov A series of azastilbene derivatives, which share structural similarities with pyridin-2-yl compounds, have been synthesized and evaluated as p38α inhibitors. mdpi.com The most active compounds, 3e and 3f, demonstrated strong inhibition of p38α with IC50 values of 80 nM and 150 nM, respectively. mdpi.com Molecular modeling studies supported these findings, showing that the designed compounds could effectively bind to the ATP binding pocket of the p38α kinase. mdpi.com The interaction involves a crucial hydrogen bond between the pyridine nitrogen and the backbone NH of Met109 in the hinge region of the enzyme. mdpi.com

In another study, novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), another component of the MAPK cascade, were developed. mdpi.com One of the compounds exhibited an impressive IC50 of 1.55 ± 0.27 nM, which is comparable to the clinical inhibitor Selonsertib. mdpi.com These results highlight the potential of the pyridin-2-yl scaffold in designing potent kinase inhibitors.

IKK2 (IκB kinase 2)

While specific studies on the inhibition of IKK2 by this compound were not found, the broader context of kinase inhibition by related compounds suggests this as a potential area for future investigation. The IKK complex is a key regulator of the NF-κB signaling pathway, which is central to inflammation.

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

| Kinase Target | Compound Class | Specific Compound Example | IC50 Value | Reference |

| p38α MAPK | Azastilbene derivatives | Compound 3e | 80 nM | mdpi.com |

| p38α MAPK | Azastilbene derivatives | Compound 3f | 150 nM | mdpi.com |

| ASK1 | Pyridin-2-yl urea inhibitors | Compound 2 | 1.55 ± 0.27 nM | mdpi.com |

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE isoforms, particularly PDE4, has emerged as a promising strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

While direct studies on this compound as a PDE4 inhibitor are not available, related heterocyclic structures have shown activity. For example, cyclohexanone, a scaffold found in some bioactive molecules, has been associated with PDE4 inhibitory activity. nih.gov A series of sulfonamides bearing a catechol moiety were designed as anti-inflammatory agents, with one compound, LASSBio-448, showing high selectivity for the PDE4D isoform with an IC50 of 26.5 µM. nih.gov

The potential of pyridine-containing compounds as PDE4 inhibitors is an area that warrants further exploration, given the therapeutic importance of this enzyme target.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) during protein synthesis. ebi.ac.uk Inhibition of these enzymes can disrupt protein production and has been explored as a potential therapeutic strategy.

Research has shown that inhibiting aaRS can trigger cellular responses that go beyond the canonical amino acid response pathway. nih.gov For instance, the inhibition of prolyl-tRNA synthetase by halofuginone (B1684669) has been shown to selectively inhibit inflammatory responses. nih.gov Similarly, the threonyl-tRNA synthetase inhibitor borrelidin (B54535) can suppress the induction of tissue remodeling and inflammatory mediators. nih.gov

While there is no direct evidence of this compound inhibiting aminoacyl-tRNA synthetases, the study of steroid derivatives as dual inhibitors of aminoacyl-tRNA synthetase interacting multifunctional protein-2 (AIMP2) and α-synuclein aggregation highlights the potential for small molecules to target components of the protein synthesis machinery. nih.gov This suggests that exploring the effects of this compound and its derivatives on aaRS could be a fruitful area of research.

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govresearchgate.net Therefore, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). stanford.edu

Although no studies were found that specifically investigate the COX inhibitory activity of this compound, the pyridine moiety is present in some known COX inhibitors. This structural feature suggests that derivatives of this compound could potentially be designed to target COX-2.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. researchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. researchgate.net Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. mdpi.com

While a direct evaluation of this compound as a tyrosinase inhibitor is not available, numerous studies have explored the tyrosinase inhibitory potential of various heterocyclic compounds. For instance, thiourea-containing drugs have been repositioned as tyrosinase inhibitors, with some exhibiting significant activity. science.gov One study found that ambazone, a thiourea-containing drug, decreased melanin content in B16F10 cells without causing toxicity. science.gov

Furthermore, a library of kojic acid derivatives containing hydroxypyridinone-L-phenylalanine conjugates was synthesized and evaluated. mdpi.com One of these compounds was found to be a potent competitive inhibitor of tyrosinase with an IC50 value of 0.301 µM. mdpi.com These findings suggest that the pyridine scaffold, when appropriately functionalized, can be a valuable component in the design of novel tyrosinase inhibitors.

Table 3: Tyrosinase Inhibitory Activity of Related Compound Classes

| Compound Class | Specific Compound Example | IC50 Value | Reference |

| Thiourea-containing drugs | Ambazone | 15 µM | science.gov |

| Kojic acid derivatives | Hydroxypyridinone-L-phenylalanine conjugate | 0.301 µM | mdpi.com |

Antimicrobial and Antifungal Activity

There is no available scientific literature detailing the antimicrobial or antifungal properties of this compound.

No studies were identified that have evaluated the in vitro antibacterial efficacy of this compound against Escherichia coli, Staphylococcus aureus, or any other bacteria. Therefore, data such as Minimum Inhibitory Concentration (MIC) values are not available.

There are no published research findings on the in vitro antifungal efficacy of this compound against Candida albicans, Aspergillus niger, Aspergillus flavus, or other fungal species.

Due to the absence of demonstrated antimicrobial or antifungal activity, the mechanisms of action for this compound have not been investigated.

Antiviral Activity (e.g., Hepatitis B Virus Capsid Assembly Inhibition)

No studies have been published regarding the antiviral activity of this compound. While research has explored derivatives of similar compounds as potential Hepatitis B Virus (HBV) capsid assembly inhibitors, this specific compound has not been identified or tested for such activity.

Anticonvulsant Activity in Preclinical Models

There is no available data from preclinical studies to suggest or confirm any anticonvulsant activity for this compound.

Antioxidant Activity Investigations

No investigations into the antioxidant properties of this compound have been reported in the scientific literature.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as "this compound," and a biological target, typically a protein.

In silico analyses have been employed to predict the binding of various pyridine and acetamide derivatives to a range of biological targets, including the Insulin-like Growth Factor 1 Receptor (IGF-1R), Estrogen Receptor alpha (ERα), and various viral proteins.

IGF-1R: The IGF-1R is a transmembrane tyrosine kinase that plays a crucial role in cell growth and survival, making it a significant target in cancer therapy. While direct docking studies on "this compound" are not extensively published, research on related inhibitors reveals key interaction points within the IGF-1R binding site. For instance, hydrogen bonds with residues such as Glu98 and Met100, and interactions with Lys51 are often crucial for stabilizing the ligand-receptor complex nih.gov. Given the structural features of "this compound," including its amino and amide groups and the pyridine nitrogen, it is hypothesized to form hydrogen bonds within the ATP-binding pocket of IGF-1R.

ER+ Receptor: The Estrogen Receptor, particularly the alpha subtype (ERα), is a key target in the treatment of hormone-responsive breast cancers. The binding site of ERα is predominantly hydrophobic, with key interactions typically involving hydrogen bonds with residues at the termini of the binding pocket nih.gov. The phenolic hydroxyl group of estradiol (B170435), the natural ligand, is a critical hydrogen bond donor nih.gov. While "this compound" lacks this specific group, its amide and amino functionalities could potentially form alternative hydrogen bonding networks with polar residues within the receptor's ligand-binding domain. The binding affinity of various ligands to ERα and ERβ has been compared, showing that subtle structural differences can lead to varied binding preferences nih.gov.

Viral Proteins: The antiviral potential of pyridine derivatives has been explored against various viruses. For example, derivatives of pyridine have been investigated as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp) by targeting the interaction between the PA and PB1 subunits nih.gov. Molecular docking studies of other antiviral compounds, such as molnupiravir, against SARS-CoV-2 proteins have demonstrated the utility of this approach in identifying potential binding modes and affinities dntb.gov.uamdpi.com. A study on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives showed they could act as inhibitors of Hepatitis B Virus (HBV) capsid assembly by binding to a groove in the core protein chemscene.com. This suggests that "this compound" could similarly interact with grooves or active sites on viral proteins, mediated by its flexible acetamide linker and the interactive pyridine head.

Table 1: Predicted Binding Affinities of Related Compounds to Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine derivative | α-amylase | -7.43 | plos.org |

| Flavonoid | ACE2 | -7 to -10 | mdpi.com |

| Molnupiravir tautomer | SARS-CoV-2 RdRp-RTR | -9.90 | dntb.gov.ua |

| Pyridine derivative | Influenza PA-PB1 interface | Not specified, but effective inhibition | nih.gov |

The efficacy of a ligand's binding is determined by its interactions with specific amino acid residues in the target protein's binding pocket.

For IGF-1R , despite high sequence identity with the Insulin Receptor (IR), selective inhibition is possible due to subtle conformational differences in the ATP-binding site nih.gov. Key residues that have been identified as crucial for the binding of inhibitors include those in the hinge region, which can form critical hydrogen bonds nih.gov.

In the Estrogen Receptor , the binding of its natural ligand, estradiol, is stabilized by interactions with specific residues. The phenolic hydroxyl group of estradiol acts as a hydrogen bond donor, while the 17β-hydroxyl group likely acts as a hydrogen bond acceptor nih.gov. For antagonists like 4-hydroxytamoxifen, interactions with residues such as Asp351 are critical for their inhibitory activity. It is plausible that the amino and amide groups of "this compound" could engage in hydrogen bonding with such key residues.

Regarding viral proteins , the interactions are highly target-specific. For instance, in the inhibition of the influenza virus PA-PB1 interaction, compounds are designed to disrupt the protein-protein interface nih.gov. For HBV capsid inhibitors, the compounds fit into a hydrophobic groove on the capsid protein dimer, with hydrogen bonds further stabilizing the complex chemscene.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

The power of QSAR lies in its ability to identify the key molecular features (descriptors) that govern biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

Electronic Descriptors: These describe the electronic aspects of a molecule, such as atomic charges and dipole moments. For example, in the case of 9-(pyridin-2'-yl)-aminoacridines, electronic effects were found to be a dominant factor in their DNA binding affinity nih.gov.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule (e.g., LogP), which influences its ability to cross cell membranes and bind to hydrophobic pockets in proteins.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A QSAR study on a series of JNK inhibitors based on aminopyridine and related scaffolds utilized topological and quantum chemical descriptors to build predictive models. The identification of such influential descriptors for a series of compounds including "this compound" would provide invaluable guidance for optimizing its structure to enhance a desired biological activity.

Table 2: Common Classes of Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Hydrophobic | LogP, Molar refractivity | Partitioning between aqueous and lipid phases |

| Steric | Molecular weight, van der Waals volume | Size and shape of the molecule |

| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |

Medicinal Chemistry and Drug Design Applications Excluding Clinical Trials

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of the 2-amino-N-(pyridin-2-yl)acetamide scaffold, these studies involve systematically altering different parts of the molecule to enhance desired properties such as potency, selectivity, and metabolic stability.

The core structure of this compound offers two primary sites for chemical modification: the pyridine (B92270) ring and the acetamide (B32628) linker.

Pyridine Moiety Modifications: The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, which can improve aqueous solubility and metabolic stability. nih.gov Systematic modifications often involve:

Positional Isomerism: Moving the acetamide group to different positions on the pyridine ring (e.g., to the 3- or 4-position) can significantly alter the molecule's geometry and its ability to fit into a target's binding site.

Substitution: Introducing various substituents onto the pyridine ring is a key strategy. For instance, in studies on related 5-(pyridin-2-yl)thiazoles, adding small alkyl groups like methyl or ethyl to the 6-position of the pyridine ring resulted in compounds with potent inhibitory activity against ALK5 kinase. nih.gov

Ring Annulation: Fusing another ring to the pyridine, creating bicyclic systems like thieno[2,3-b]pyridines, has been explored to improve properties like water solubility, which is a common challenge for clinical application. researchgate.net

Acetamide Moiety Modifications: The acetamide group serves as a crucial linker and can be modified to fine-tune activity.

N-Substitution: The primary amine of the 2-aminoacetamide portion can be substituted with various groups. In the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinones, it was found that only a small acetyl substituent was tolerated at a similar position, suggesting a narrow binding pocket. nih.gov Larger aliphatic or aromatic groups were unsuitable. nih.gov

Thioamide Analogs: Replacing the oxygen atom of the acetamide carbonyl with a sulfur atom to create a thioacetamide (B46855) can alter the electronic properties and hydrogen-bonding capacity of the molecule. Studies on related acetamide derivatives have shown that thioether linkages are important bioactive components in agrochemicals. mdpi.com For example, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated significant insecticidal activity. periodikos.com.br

The following table summarizes SAR findings from studies on analogous structures where pyridine and acetamide moieties were systematically modified.

| Core Scaffold | Modification | Biological Target/Activity | Key Finding | Reference |

| 5-(Pyridin-2-yl)thiazole | Addition of methyl or ethyl group to the pyridine ring | ALK5 Kinase Inhibition | Enhanced inhibitory activity (>95% at 0.1 µM) | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Substitution on the 5-amino side chain | Antibacterial (S. aureus) | Small acetyl group was tolerated (MIC = 32-256 µg/ml), while larger groups were not. | nih.gov |

| Pyridine Thioacetamide | Replacement of acetamide oxygen with sulfur | Insecticidal (Aphis craccivora) | The thioacetamide derivative showed potent insecticidal effects (LC50 = 0.192 ppm). | periodikos.com.br |

The electronic properties of substituents added to the this compound framework play a critical role in modulating biological activity.

Pyridine Ring Substituents: The nature of substituents on the pyridine ring can dramatically influence a compound's interaction with its biological target.

Electron-Withdrawing Groups (EWGs): In a study of 9-(pyridin-2'-yl)-aminoacridines, a strong correlation was found between the presence of EWGs on the pyridine ring and enhanced binding to DNA. mdpi.com This effect was attributed to the stabilization of a positive charge on the acridine (B1665455) nucleus, strengthening its electrostatic attraction to the DNA phosphate (B84403) backbone. mdpi.com

Electron-Donating Groups (EDGs): Conversely, a general review of pyridine derivatives found that the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) often enhanced antiproliferative activity against various cancer cell lines. nih.gov In contrast, bulky groups or halogen atoms tended to decrease this activity. nih.gov

Acetamide and Amino Group Substituents: Modifications to the acetamide portion also leverage substituent effects to optimize potency.

In the design of pesticidal agents based on a thienyl-pyridine acetamide scaffold, a series of N-arylacetamides were synthesized. mdpi.com The presence of a fluorine atom on the phenyl ring of an N-(3-fluorophenyl)acetamide derivative was a key feature of the initial hit compound. mdpi.com Further derivatization showed that different substituents on this N-aryl group led to varying levels of insecticidal and fungicidal activity. mdpi.com For example, introducing a trifluoromethyl group often leads to analogues with distinct biological profiles. cambridgemedchemconsulting.com

The table below illustrates the impact of different substituents on the biological activity of related pyridine-containing compounds.

| Scaffold | Substituent | Position | Effect on Activity | Reference |

| 9-(Pyridin-2'-yl)-aminoacridine | Electron-Withdrawing Groups (e.g., -CN, -NO2) | Pyridine Ring | Increased DNA binding affinity | mdpi.com |

| General Pyridine Derivatives | -OMe, -OH, -NH2 | Pyridine Ring | Enhanced antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Halogens, Bulky Groups | Pyridine Ring | Decreased antiproliferative activity | nih.gov |

| Thienyl-pyridyl-thio-acetamide | Fluorine | N-phenyl ring | Feature of initial "hit" compound for pesticidal activity | mdpi.com |

Bioisosteric replacement is a powerful strategy in drug design where an atom or group of atoms is exchanged for another with similar physical or chemical properties to improve potency, selectivity, pharmacokinetics, or toxicity profiles. cambridgemedchemconsulting.comdrughunter.com

Amide Bioisosteres: The amide bond in the acetamide moiety is often susceptible to metabolic cleavage by proteases. Replacing it with more stable bioisosteres is a common optimization tactic.

Heterocyclic Rings: Five-membered aromatic rings such as triazoles, oxadiazoles, and oxazoles are frequently used as amide bioisosteres. drughunter.com These rings can mimic the hydrogen bonding pattern of the amide group while offering greater metabolic stability. drughunter.com For instance, the development of the drug alprazolam involved using a 1,2,4-triazole (B32235) ring as a stable tertiary amide bioisostere. drughunter.com

Sulfonamides: The sulfonamide group is a classic bioisostere for a carboxylic acid but can also be considered in the context of amide replacement strategies, offering different chemical properties such as increased lipophilicity and metabolic stability. drughunter.com

Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other aromatic or heterocyclic systems to explore new interactions or improve properties.

Other Heterocycles: Rings like thiophene (B33073) or even other nitrogen-containing heterocycles can serve as bioisosteres for pyridine. cambridgemedchemconsulting.com The choice of replacement can modulate lipophilicity and target engagement. cambridgemedchemconsulting.com

Benzene (B151609) Analogs: While replacing a heterocycle with a simple benzene ring is common, more advanced non-aromatic bioisosteres for phenyl groups, such as bicyclo[1.1.1]pentane, have been developed to improve properties like solubility by increasing the fraction of sp³-hybridized carbons. tcichemicals.com This principle can be extended to pyridine ring replacements.

Bioisosteric replacement is a key tool for navigating away from metabolic liabilities and securing novel intellectual property. drughunter.comnih.gov

The following table provides examples of common bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Amide (-CONH-) | 1,2,4-Triazole, Oxadiazole | Enhance metabolic stability, mimic H-bonding, improve pharmacokinetics | drughunter.com |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide | Improve oral bioavailability, increase lipophilicity (vs. tetrazole), enhance metabolic stability | drughunter.comtcichemicals.com |

| Phenyl/Pyridine Ring | Thiophene, Bicyclo[1.1.1]pentane | Modulate electronic properties and lipophilicity, improve solubility and metabolic profile | cambridgemedchemconsulting.comtcichemicals.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-amino-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via a condensation reaction between pyridin-2-amine and chloroacetyl chloride, followed by amination. Key steps include:

- Step 1 : React pyridin-2-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Introduce the amino group via nucleophilic substitution with ammonia or ammonium hydroxide.

- Optimization : Adjust reaction temperature (40–60°C), stoichiometric ratios (1:1.2 amine:chloroacetyl chloride), and use catalytic bases (e.g., K₂CO₃) to minimize side reactions. Monitor purity via HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify pyridine ring protons (δ 8.3–8.5 ppm), acetamide methylene (δ 3.8–4.2 ppm), and amine protons (δ 5.5–6.0 ppm).

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and carbonyl absorption (1650–1700 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1). Cross-reference with computational predictions (e.g., Gaussian) for accuracy .

Q. How can researchers assess the solubility and stability of this compound in various solvents for experimental design?

- Methodological Answer :

- Solubility Testing : Use a shake-flask method in DMSO, water, ethanol, and acetonitrile at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λ_max ≈ 260 nm).

- Stability Studies : Conduct accelerated degradation tests under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions. Monitor decomposition via TLC or LC-MS over 72 hours .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets and binding affinities of this compound?

- Methodological Answer :

- Step 1 : Generate 3D conformers using software like AutoDock Vina or Schrödinger.

- Step 2 : Dock the compound into active sites of enzymes (e.g., kinases) or receptors (e.g., GPCRs) using PDB structures (e.g., 3QRI for pyridine-binding proteins).

- Step 3 : Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity). Recent studies on analogous acetamides suggest potential interactions with cytochrome P450 enzymes .

Q. What strategies resolve contradictions in crystallographic data during structure determination of this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for iterative refinement of X-ray data. Address disordered atoms or twinning by applying restraints (e.g., DELU, SIMU commands).

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Compare with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. How can researchers optimize the synthetic pathway to address low yields in the amination step of this compound?

- Methodological Answer :

- Experimental Design : Use a Design of Experiments (DoE) approach to test variables:

- Factor 1 : Temperature (40–80°C).

- Factor 2 : Ammonia concentration (2–6 M).

- Factor 3 : Reaction time (12–24 hours).

- Analysis : Apply response surface methodology (RSM) to identify optimal conditions. Recent studies on similar pyridine acetamides achieved >85% yield at 60°C with 4 M NH₃ .

Q. What are the implications of tautomeric equilibria in this compound for its reactivity and biological activity?

- Methodological Answer :

- Tautomer Analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate energy differences between amino and imino forms.

- Biological Impact : Test tautomer-specific interactions via isothermal titration calorimetry (ITC). Analogous compounds show altered binding modes in kinase inhibitors due to tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.